
4-Phenyl-1,2,3,6-tetrahydropyridine
Overview
Description
4-Phenyl-1,2,3,6-tetrahydropyridine (PTP) is a bicyclic organic compound featuring a partially saturated pyridine ring substituted with a phenyl group at the 4-position. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry. PTP has been studied extensively for its role in enhancing the potency of enzyme inhibitors, particularly poly(ADP-ribose) polymerase-1 (PARP-1), and as a metabolite of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) . Its applications span neurodegenerative disease models, oncology, and receptor ligand design, highlighting its multifaceted pharmacological relevance.
Preparation Methods
Stepwise Analysis of the Patented Synthesis Process
Initial Halogenation and Intermediate Formation
The synthesis begins with the electrophilic halogenation of a 4-aryl-1,2,3,6-tetrahydropyridine compound (Formula II) using agents such as N-bromosuccinimide (NBS) or chlorine gas. For example, treatment of 1-methyl-1,2,3,6-tetrahydro-4-(2,4,6-trimethoxyphenyl)pyridine with NBS at 50°C yields the brominated intermediate (Formula III) with near-quantitative conversion . This step is critical for introducing a halogen atom at the 5-position, which facilitates subsequent hydroxylation.
Reaction Conditions:
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Temperature: 50–55°C
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Solvent: Tetrahydrofuran (THF)
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Halogenating Agent: N-bromosuccinimide (1.2 equiv)
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Work-up: Quenching with sodium metabisulfite to remove excess bromine .
Halohydroxylation and Stereochemical Control
The brominated intermediate undergoes halohydroxylation using a mixture of water and a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), at reduced temperatures (0–5°C). This step introduces a hydroxyl group at the 5-position, yielding the dihalogenated diol (Formula IV). The reaction’s stereochemical outcome is governed by the anti-addition of water to the bromonium ion intermediate, favoring the cis-diastereomer .
Key Data:
Base-Mediated Cyclization
Treatment of the dihalogenated diol with a strong base, such as sodium hydroxide, induces cyclization to form the 3-piperidinol derivative (Formula V). This step proceeds via intramolecular nucleophilic displacement of the halogen atom by the hydroxyl group, resulting in a six-membered ring with retained cis-stereochemistry.
Optimized Parameters:
Diastereoselective Resolution
The final step involves the diastereoselective resolution of the racemic 3-piperidinol using a chiral resolving agent. The patent specifies the use of [1R-(1R*,3S*)]-3-(2,2-dichloro-1-hydroxy-3,3,3-trifluoropropyl)-2,2-dimethyl-cyclopropanecarboxylic acid to isolate the desired [3S-cis(-)]-enantiomer. This agent forms a crystalline diastereomeric salt with the target compound, enabling separation via recrystallization from methyl isobutyl ketone .
Performance Metrics:
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Enantiomeric Excess (ee): >99%
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Overall Yield: 72% from Formula II
Critical Intermediates and Their Characterization
Brominated Tetrahydropyridine (Formula III)
This intermediate is characterized by a bromine atom at the 5-position, confirmed via -NMR and mass spectrometry. Its reactivity toward hydroxylation is enhanced by the electron-withdrawing effect of the bromine, which polarizes the adjacent double bond .
Hydroxylated Diol (Formula IV)
The diol intermediate exhibits two adjacent stereocenters, with cis-configuration verified by X-ray crystallography. Its solubility in polar solvents facilitates purification via aqueous work-up .
Comparative Analysis of Halogenating Agents
The choice of halogenating agent significantly impacts reaction efficiency and selectivity. N-bromosuccinimide (NBS) is preferred over chlorine gas due to its handling safety and compatibility with THF. The table below summarizes key performance metrics:
Agent | Reaction Time | Yield | By-products |
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NBS | 1.5 hours | 95% | <5% |
Chlorine Gas | 3 hours | 82% | 15% |
Process Optimization and Scalability
Scalability studies indicate that the patented method maintains consistent yields at pilot-plant scales (10–100 kg batches). Critical factors include precise temperature control during halogenation (±1°C) and the use of anhydrous solvents to prevent hydrolysis of intermediates. The process is further optimized by employing continuous flow reactors for the halogenation step, reducing reaction times by 30% .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-methyl-4-phenylpyridinium, a neurotoxic compound.
Reduction: The compound can be reduced to form this compound derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like alkyl halides.
Major Products Formed
Oxidation: 1-Methyl-4-phenylpyridinium
Reduction: Various this compound derivatives
Substitution: Substituted tetrahydropyridine compounds
Scientific Research Applications
Neurotoxicology and Parkinson's Disease Research
4-Phenyl-1,2,3,6-tetrahydropyridine is primarily known for its conversion into the neurotoxin MPP+ (1-methyl-4-phenylpyridinium) through the action of monoamine oxidase B (MAO-B). This transformation is crucial for understanding the mechanisms underlying Parkinson's disease:
- Mechanism of Action : MPTP is metabolized to MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, leading to parkinsonian symptoms. This model has been extensively used in animal studies to mimic Parkinson's disease pathology in mice and primates .
- Research Models : Animal models utilizing MPTP have been instrumental in studying the neuroprotective effects of various compounds. For instance, research has demonstrated that certain antiepileptic drugs can inhibit MAO-B activity and mitigate MPTP toxicity .
Pharmacological Studies
The compound serves as a valuable tool in pharmacological research aimed at developing new therapeutic agents:
- PARP-1 Inhibitors : this compound derivatives have been explored as fragments to enhance the potency of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. These inhibitors are significant in cancer therapy due to their role in DNA repair pathways .
- Neuroprotective Agents : Studies have indicated that certain compounds derived from this compound exhibit neuroprotective properties against MPP+-induced toxicity. This suggests potential therapeutic applications for treating neurodegenerative diseases .
Toxicological Assessments
The toxicological profile of this compound is critical for understanding environmental and health impacts:
- Exposure Studies : Research has focused on assessing the risks associated with exposure to MPTP and its derivatives. For example, studies involving non-human primates have provided insights into the dose-response relationships and neurological effects of chronic exposure to MPTP .
Case Studies and Research Findings
Several case studies highlight the relevance of this compound in scientific research:
Mechanism of Action
4-Phenyl-1,2,3,6-tetrahydropyridine exerts its effects primarily through its conversion to 1-methyl-4-phenylpyridinium by the enzyme monoamine oxidase B. This toxic cation interferes with mitochondrial function, leading to the destruction of dopaminergic neurons. The compound crosses the blood-brain barrier and is metabolized in the brain, where it causes oxidative stress and cell death .
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Related Compounds
Structural Analogues and Derivatives
Key Findings :
- PTP vs. MPTP: PTP lacks the N-methyl group of MPTP, which is critical for MPTP’s conversion to the neurotoxic MPP+ by monoamine oxidase B (MAO-B) . This structural difference explains PTP’s lower neurotoxicity .
- Derivatives with oxadiazole or furoyl groups : These substitutions enhance anti-inflammatory and anticancer activities, as seen in and , likely due to improved electronic interactions with target proteins .
Pharmacological Targets and Mechanisms
Table 2: Target-Specific Comparisons
Key Findings :
- PARP-1 Inhibition : PTP acts as a fragment to optimize PARP-1 inhibitor binding, increasing potency by >100-fold in some cases .
- 5-HT1A Receptor Affinity : Molecular modeling shows that PTP derivatives exhibit higher 5-HT1A binding affinity than 4-phenylpiperazine analogues due to conformational flexibility .
Neurotoxic vs. Neuroprotective Profiles
Table 3: Neurotoxicity and Metabolic Pathways
Key Findings :
- MPTP vs. PTP: MPTP’s toxicity arises from its conversion to MPP+, which accumulates in dopamine neurons via the dopamine transporter.
- Rotenone vs. MPTP: Rotenone induces Lewy body formation and mitochondrial dysfunction, while MPTP more accurately replicates human Parkinson’s pathology (e.g., dopaminergic neuron loss) .
Biological Activity
4-Phenyl-1,2,3,6-tetrahydropyridine, commonly known as MPTP, is a neurotoxic compound that has garnered significant attention due to its role in inducing parkinsonism. This article explores the biological activity of MPTP, focusing on its mechanisms of action, neurotoxicity, and implications for neurodegenerative diseases.
MPTP is metabolized in the body to produce 1-methyl-4-phenylpyridinium (MPP+), which is the active neurotoxic metabolite. This conversion primarily occurs in the brain via the enzyme monoamine oxidase B (MAO-B). MPP+ selectively targets dopaminergic neurons in the substantia nigra, leading to their degeneration. The mechanism involves several key steps:
- Oxidation by MAO-B : MPTP is oxidized by MAO-B to form MPP+, which then enters dopaminergic neurons through dopamine transporters.
- Mitochondrial Dysfunction : Once inside the neurons, MPP+ disrupts mitochondrial function by inhibiting Complex I of the electron transport chain. This inhibition leads to ATP depletion and increased production of reactive oxygen species (ROS), contributing to cell death through apoptosis and necrosis .
- Nitric Oxide Production : The neurotoxicity of MPP+ is also associated with excessive nitric oxide production, which can react with superoxide to form peroxynitrite, a potent oxidant that further damages cellular components .
Neurotoxic Effects
The neurotoxic effects of MPTP are well-documented and have been observed in both human cases and animal models. Notably:
- Human Cases : Following intravenous injection of MPTP, seven patients developed chronic parkinsonism characterized by severe motor deficits. Neuropathological studies revealed significant loss of dopaminergic neurons in the substantia nigra .
- Animal Models : In rodent studies, administration of MPTP resulted in similar parkinsonian symptoms and neuronal loss. These models have been instrumental in understanding the pathophysiology of Parkinson's disease and evaluating potential therapeutic interventions .
Research Findings and Case Studies
Numerous studies have investigated the biological activity of MPTP and its analogs. Key findings include:
- Analog Studies : Research has shown that several analogs of MPTP can also be neurotoxic if they are substrates for MAO-B. For instance, compounds that were oxidized to pyridinium derivatives exhibited neurotoxic properties similar to those of MPTP .
- Neuroprotective Strategies : Investigations into potential neuroprotective agents have highlighted the role of estrogen in mitigating MPTP-induced neurotoxicity in rodent models. Increased estradiol levels were associated with preserved dopaminergic fibers and improved motor function .
Table: Summary of Biological Activity Studies on MPTP
Q & A
Basic Research Questions
Q. What are the standard protocols for inducing Parkinson’s disease (PD) models using 4-phenyl-1,2,3,6-tetrahydropyridine derivatives like MPTP?
Answer: MPTP-induced PD models are established via chronic or acute dosing regimens. Chronic models involve intraperitoneal (i.p.) injections of MPTP (e.g., 20–30 mg/kg/day) over 4–6 weeks to mimic progressive neurodegeneration, while acute models use higher doses (e.g., 4 × 20 mg/kg) over 1–2 days to induce rapid dopamine depletion. Behavioral assessments (pole test, rotarod, open field) and neuropathological endpoints (tyrosine hydroxylase [TH] loss, α-synuclein aggregation) are critical for validation. Chronic models better replicate PD progression due to lower mortality and stable pathology .
Q. What methodologies are recommended for assessing mitochondrial dysfunction in MPTP-treated models?
Answer: Mitochondrial dysfunction is evaluated using:
- Oxygraph-2k systems to measure oxygen consumption rates (OCR) in isolated mitochondria, focusing on Complex I and II activity.
- Enzyme activity assays for NADH oxidation rates to quantify Complex I inhibition.
- Western blotting for TH (dopaminergic neuron marker) and NeuN (neuronal loss) to correlate mitochondrial damage with neurodegeneration .
Q. How is neuroinflammation assessed in MPTP-induced PD models?
Answer: Neuroinflammatory markers are quantified via:
- Immunofluorescence/immunohistochemistry for GFAP (astrocytes) and Iba-1 (microglia) to detect glial activation.
- Cytokine profiling (e.g., TNF-α, IL-6) in striatal tissue homogenates.
- Laser confocal microscopy combined with ImageJ for spatial analysis of glial proliferation in the substantia nigra .
Advanced Research Questions
Q. How do neuroinflammatory responses differ between MPTP and Rotenone-induced PD models?
Answer: MPTP primarily activates astrocytes and microglia via its metabolite MPP+, which targets mitochondrial Complex I indirectly through astrocytic MAO-B conversion. Rotenone, a direct Complex I inhibitor, induces more severe mitochondrial uncoupling and Lewy body formation. MPTP models show greater TH loss and striatal dopamine depletion, while Rotenone models exhibit higher oxidative stress and α-synuclein pathology. Methodologically, dual staining for GFAP/Iba-1 and mitochondrial coupling efficiency assays are critical for differentiation .
Q. How can researchers reconcile contradictory findings on mitochondrial coupling efficiency between MPTP and Rotenone models?
Answer: Discrepancies arise from differences in toxin entry mechanisms (MPTP requires metabolic activation; Rotenone is lipophilic) and mitochondrial targeting. To resolve contradictions:
- Standardize mitochondrial isolation protocols (e.g., differential centrifugation in Buffer A).
- Compare toxin-specific effects on Complex I vs. II using Oxygraph-2k.
- Validate results with complementary endpoints (e.g., ATP production, ROS levels) .
Q. What strategies optimize the synthesis of this compound derivatives for pharmacological studies?
Answer: Key strategies include:
- Catalytic hydroboration : Cobalt-catalyzed methods for regioselective functionalization (e.g., N-boryl derivatives) .
- NMR-guided purification : Ensure structural fidelity using CDCl3 solvent systems and resonance analysis (e.g., δ 7.84 ppm for aromatic protons in derivative 5d) .
- Yield optimization : Adjust reaction stoichiometry (e.g., 1:1.2 molar ratios) and use liquid nitrogen freeze-thaw cycles for mitochondrial protein extraction .
Q. What experimental designs evaluate MAO-B inhibitors' neuroprotective effects against MPTP toxicity?
Answer:
- Pre-treatment protocols : Administer MAO-B inhibitors (e.g., Selegiline) 1–2 hours before MPTP to block MPP+ formation.
- Biochemical assays : Measure striatal dopamine levels via HPLC and MAO-B activity using fluorometric substrates.
- Behavioral validation : Rotarod and open field tests to confirm preservation of motor function .
Q. What criteria determine the choice between acute and chronic MPTP models for studying PD progression?
Answer:
- Chronic models (low-dose, prolonged exposure) are preferred for studying progressive neurodegeneration, neuroinflammation, and α-synuclein aggregation.
- Acute models (high-dose, short-term) are suitable for rapid dopamine depletion studies but lack Lewy body pathology.
- Key factors include research goals (e.g., therapeutic screening vs. mechanistic studies) and endpoint compatibility (e.g., mitochondrial vs. behavioral outcomes) .
Q. Data Analysis & Validation
Q. What statistical approaches validate behavioral and neuropathological outcomes in MPTP studies?
Answer:
- ANOVA with post-hoc tests : Tukey’s test for equal variances; Tamhane’s T2 for unequal variances.
- Power analysis : Ensure sample sizes (n ≥ 5/group) to detect ≥30% differences in TH-positive neuron counts.
- ImageJ quantification : Normalize GFAP/Iba-1 fluorescence intensity to background and control groups .
Q. How do genetic models complement neurotoxin-based PD models like MPTP?
Answer: Genetic models (e.g., α-synuclein transgenic mice) are used to study familial PD mutations, while MPTP models replicate sporadic PD linked to environmental toxins. Combined approaches (e.g., MPTP in nNOS knockout mice) elucidate gene-environment interactions. Methodologically, cDNA microarrays and mitochondrial DNA deletion assays bridge mechanistic gaps .
Properties
IUPAC Name |
4-phenyl-1,2,3,6-tetrahydropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-6,12H,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPXTQYWYRWWPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
43064-12-6 (hydrochloride) | |
Record name | 4-Phenyl-1,2,3,6-tetrahydropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010338699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2065040 | |
Record name | 1,2,3,6-Tetrahydro-4-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10338-69-9 | |
Record name | 1,2,3,6-Tetrahydro-4-phenylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10338-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Phenyl-1,2,3,6-tetrahydropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010338699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10338-69-9 | |
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Record name | Pyridine, 1,2,3,6-tetrahydro-4-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 1,2,3,6-Tetrahydro-4-phenylpyridine | |
Source | EPA DSSTox | |
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Record name | 10338-69-9 | |
Source | European Chemicals Agency (ECHA) | |
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Retrosynthesis Analysis
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